(2S)-1-Amino-3-[(5-nitroquinolin-8-YL)amino]propan-2-OL
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Overview
Description
(2S)-1-AMINO-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPAN-2-OL is a small molecule that belongs to the class of organic compounds known as nitroquinolines and derivatives. These compounds contain a nitro group attached to a quinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-AMINO-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPAN-2-OL typically involves the reaction of a quinoline derivative with an amino alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its experimental status. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-AMINO-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPAN-2-OL can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and may be carried out in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of new compounds with different functional groups .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-1-AMINO-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPAN-2-OL involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation. By inhibiting this kinase, the compound can affect cell division and potentially lead to cell death in certain types of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aminoquinolines: Compounds with similar structures but different functional groups.
Nitroaromatic Compounds: Compounds containing nitro groups attached to aromatic rings.
Secondary Alkylarylamines: Compounds with similar amino and alkyl groups.
Uniqueness
What sets (2S)-1-AMINO-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPAN-2-OL apart from similar compounds is its specific combination of functional groups, which gives it unique chemical and biological properties.
Properties
Molecular Formula |
C12H14N4O3 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(2S)-1-amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol |
InChI |
InChI=1S/C12H14N4O3/c13-6-8(17)7-15-10-3-4-11(16(18)19)9-2-1-5-14-12(9)10/h1-5,8,15,17H,6-7,13H2/t8-/m0/s1 |
InChI Key |
MBZPCTWLFNYBND-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC[C@H](CN)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCC(CN)O)[N+](=O)[O-] |
Origin of Product |
United States |
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